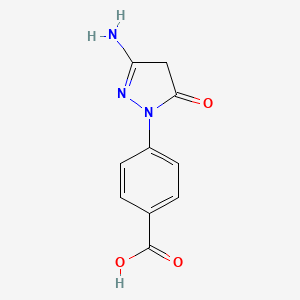
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 2-methoxy-3-(1-pyrazole-benzyl)-quinolines with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and transition metal-catalyzed reactions are employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and halogen-substituted quinolines, which have distinct biological and chemical properties .
Aplicaciones Científicas De Investigación
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents enhance its pharmacological activity and make it a valuable compound for further research .
Propiedades
Número CAS |
61576-10-1 |
|---|---|
Fórmula molecular |
C18H16ClNO3 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
[7-chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C18H16ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-9,21H,10H2,1-2H3 |
Clave InChI |
SOEPLTKIIVZGRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)CO)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)


![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)



